Fmoc-Trp-OSu

Description

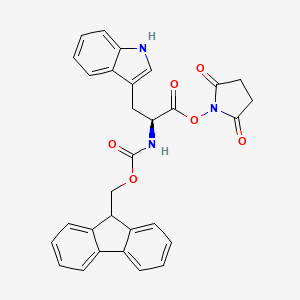

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O6/c34-27-13-14-28(35)33(27)39-29(36)26(15-18-16-31-25-12-6-5-7-19(18)25)32-30(37)38-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,32,37)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQYTEPUEUNBOM-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679810 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84771-20-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Trp-OSu: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu). This reagent is a critical building block in solid-phase peptide synthesis (SPPS) for the incorporation of tryptophan residues into peptide chains.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Below is a summary of its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C₃₀H₂₅N₃O₆[1] |

| Molecular Weight | 523.52 g/mol [1] |

| CAS Number | 84771-20-0[1] |

| Appearance | White to faint beige powder/crystal |

| Melting Point | While a specific melting point for this compound is not readily available, the related compound Fmoc-OSu has a melting point of 150-153 °C. |

| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2][3] The solubility of the related Fmoc-OSu in DMSO is approximately 20 mg/mL and in DMF is approximately 25 mg/mL.[2][3] |

| Storage | Store at 2–8°C, protected from moisture and light.[4] For long-term storage, -20°C is recommended.[2] |

Chemical Structure

This compound consists of the amino acid L-tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is activated as an N-hydroxysuccinimide (OSu) ester. The OSu group is an excellent leaving group, facilitating the nucleophilic attack by the free N-terminal amine of the growing peptide chain during SPPS.

Caption: 2D structure of this compound highlighting the key functional groups.

Experimental Protocols

This compound is primarily used in Fmoc-based solid-phase peptide synthesis. The following is a generalized experimental protocol for the incorporation of a tryptophan residue using this reagent.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The overall workflow for SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Start with a suitable resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

-

Swell the resin in an appropriate solvent, typically DMF, for at least 1 hour to allow for increased accessibility of the reactive sites.[5]

2. Fmoc Deprotection:

-

Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.

-

Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[6]

-

This step exposes the free amine for the subsequent coupling reaction.

3. Washing:

-

After deprotection, thoroughly wash the resin to remove residual piperidine and byproducts.

-

Typically, wash with DMF (3-5 times) followed by a solvent like dichloromethane (DCM) or isopropanol (IPA) and then DMF again.[7]

4. This compound Coupling:

-

Dissolve this compound (typically 1.5-3 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the dissolved this compound to the deprotected resin.

-

The coupling reaction is often facilitated by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the protonated amine.

-

Allow the reaction to proceed for 1-2 hours at room temperature with agitation.

-

The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[7]

5. Post-Coupling Washing:

-

Wash the resin extensively with DMF to remove any unreacted this compound and other reagents.

6. Repetition for Peptide Elongation:

-

Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide sequence.

7. Cleavage and Final Deprotection:

-

Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.

-

This is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like tryptophan.[8]

8. Peptide Purification:

-

Following cleavage, precipitate the crude peptide in cold diethyl ether.

-

Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

A common mobile phase system is a gradient of acetonitrile in water, both containing 0.1% TFA.[8]

9. Analysis:

-

Confirm the identity and purity of the final peptide using analytical techniques such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[10][11][12][13][14]

Signaling Pathways and Biological Relevance

This compound itself is not biologically active and does not directly participate in signaling pathways. Its significance lies in its role as a key reagent for the synthesis of tryptophan-containing peptides. Tryptophan residues within peptides are often crucial for their biological function, including:

-

Receptor Binding: The indole side chain of tryptophan can engage in hydrophobic and π-π stacking interactions, which are critical for the binding of peptide ligands to their receptors.

-

Protein-Protein Interactions: Tryptophan residues at the interface of protein complexes can be key determinants of binding affinity and specificity.

-

Fluorescence Probes: The intrinsic fluorescence of the tryptophan indole ring makes it a useful spectroscopic probe for studying peptide conformation and binding.

The use of this compound enables the precise incorporation of tryptophan into synthetic peptides, facilitating research into the biological roles of these peptides and the development of novel peptide-based therapeutics.

Logical Relationship of SPPS Components

References

- 1. scbt.com [scbt.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chempep.com [chempep.com]

- 8. agilent.com [agilent.com]

- 9. HPLC Purification of Peptides [protocols.io]

- 10. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Fast mass spectrometry detection of tryptophan-containing peptides and proteins by reduction with pyridine-borane - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Trp-OSu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu). This activated ester is a critical building block in solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of tryptophan residues into peptide chains. This document details the underlying chemistry, provides a step-by-step experimental protocol, and outlines robust purification and characterization methods.

Introduction

This compound is a derivative of the amino acid tryptophan, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an N-hydroxysuccinimide (NHS) ester on the carboxyl group.[1] The Fmoc group provides temporary protection of the amine, which can be readily removed under mild basic conditions, a cornerstone of Fmoc-based SPPS.[2] The NHS ester is a highly efficient activating group that facilitates the formation of a stable amide bond with the free amine of a growing peptide chain.[1][3] The use of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen of the tryptophan side chain (Fmoc-Trp(Boc)-OH) is often recommended to prevent side reactions during peptide synthesis, especially in sequences containing arginine.[4][5]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of Fmoc-L-tryptophan (Fmoc-Trp-OH) with N-hydroxysuccinimide (NHS). This reaction is typically mediated by a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC).

Reaction Principle

The reaction proceeds via the activation of the carboxyl group of Fmoc-Trp-OH by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydroxyl group of NHS, leading to the formation of the desired this compound active ester and the byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture. The addition of NHS as an additive helps to minimize racemization and other side reactions.[3][6][7]

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials:

-

Fmoc-L-tryptophan (Fmoc-Trp-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve Fmoc-L-tryptophan (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Activation: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Reaction: Slowly add the DCC solution to the cooled Fmoc-Trp-OH/NHS solution dropwise over 15-20 minutes with continuous stirring.

-

Reaction Progression: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filter off the precipitated DCU using a Büchner funnel.

-

Wash the filter cake with a small amount of cold DCM.

-

Combine the filtrates and wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials and byproducts to ensure high-quality peptide synthesis. The two primary methods for purification are crystallization and high-performance liquid chromatography (HPLC).

Purification by Crystallization

Crystallization is a cost-effective and scalable method for purifying Fmoc-amino acid derivatives.[8]

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound product in a minimal amount of a suitable hot solvent, such as ethyl acetate.

-

Crystallization: Slowly add a non-polar solvent, such as hexane or petroleum ether, until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature and then place it in a freezer to facilitate complete crystallization. The formation of an oil initially which then solidifies is not uncommon.

-

Isolation: Collect the crystalline product by filtration, wash with a small amount of cold hexane, and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for achieving high purity of Fmoc-protected amino acids and peptides.[5][9][10]

Method Parameters:

-

Column: A preparative C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the product. The exact gradient will depend on the specific column and system but a starting point could be 30-70% B over 30 minutes.

-

Detection: UV detection at 214 nm, 254 nm, and 280 nm (for the tryptophan indole ring) is recommended.

-

Post-Purification: The fractions containing the pure product are pooled and lyophilized to obtain the final this compound as a white, fluffy solid.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions for this compound Synthesis

| Parameter | Value |

| Reactants | |

| Fmoc-L-Tryptophan | 1.0 eq |

| N-Hydroxysuccinimide (NHS) | 1.1 eq |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4-5 hours |

Table 2: Typical Purification Parameters and Expected Purity

| Purification Method | Typical Parameters | Expected Purity (HPLC) | Expected Yield |

| Crystallization | Solvent System: Ethyl Acetate/Hexane | >98% | 70-85% |

| Preparative HPLC | Column: C18; Mobile Phase: H₂O/ACN with 0.1% TFA | >99% | 60-80% |

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Components

The following diagram illustrates the logical relationship between the key components in the synthesis of this compound.

Caption: Key components in the synthesis of this compound.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. bachem.com [bachem.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. benchchem.com [benchchem.com]

- 6. chempep.com [chempep.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Introduction to Fmoc Solid-Phase Peptide Synthesis (SPPS)

An In-depth Technical Guide on the Mechanism of Action of Fmoc-Trp-OSu in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical principles and practical applications of N-α-Fmoc-L-tryptophan N-hydroxysuccinimide ester (this compound) within the framework of modern Solid-Phase Peptide Synthesis (SPPS). While highlighting its core mechanism of action as a pre-activated amino acid building block, this document also situates its use in the context of more contemporary and widely adopted in-situ activation methods.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the growing chain remains covalently attached to an insoluble resin support.[1] The Fmoc/tBu strategy is a dominant methodology, prized for its use of milder reaction conditions compared to older Boc/Bzl approaches.[2][3]

The strategy relies on two key principles:

-

Temporary Nα-Protection : The α-amino group of each incoming amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable during the coupling reaction but is quantitatively removed with a secondary amine, typically a piperidine solution in DMF, to allow for the next coupling step.[1][4][]

-

Orthogonal Side-Chain Protection : Reactive amino acid side chains are protected with acid-labile groups (e.g., t-Butyl [tBu], Trityl [Trt], t-butyloxycarbonyl [Boc]).[4][6] These remain intact throughout the synthesis cycles and are removed only during the final cleavage step, typically with concentrated trifluoroacetic acid (TFA).[2][7]

The Role of Carboxyl Group Activation

The formation of a peptide bond—an amide linkage—between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide chain is not spontaneous. The carboxyl group must first be "activated" to become a better electrophile, facilitating nucleophilic attack by the N-terminal amine.[1][4] this compound is an example of a pre-activated amino acid, where the N-hydroxysuccinimide (OSu) ester serves as a stable yet sufficiently reactive leaving group.

Mechanism of Action: this compound Coupling

The core function of this compound is to act as an acylating agent for the free N-terminal amine of the growing peptide. The N-hydroxysuccinimide ester is a class of active esters that are stable enough for isolation and storage while still reacting readily to form peptide bonds.[7][8]

The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen of the deprotected N-terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the OSu ester in this compound.

-

Leaving Group Departure : A tetrahedral intermediate is formed, which then collapses. The N-hydroxysuccinimide (HOSu) anion is expelled as a stable leaving group, resulting in the formation of a new peptide bond.

Context in Modern SPPS: Pre-activation vs. In-situ Activation

While effective, pre-formed active esters like Fmoc-AA-ONp and Fmoc-AA-OSu have found only restricted application in modern SPPS.[7] Contemporary synthesis, especially in automated platforms, overwhelmingly favors in-situ activation. This involves mixing the Fmoc-amino acid with a coupling reagent directly in the reaction vessel just before it is added to the resin.[7]

Common in-situ activating agents include:

-

Uronium/Aminium Salts : Reagents like HBTU and HATU react with the Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive OBt or OAt ester intermediate.[1][7]

-

Carbodiimides : Reagents like DIC, often used with an additive like HOBt or Oxyma, prevent racemization and convert the amino acid into a reactive intermediate.[7]

The shift towards in-situ activation is driven by the higher reactivity and faster coupling kinetics of the generated intermediates, which is crucial for synthesizing long or "difficult" sequences prone to aggregation.[7][9]

Experimental Considerations and Side Reactions

Tryptophan Side-Chain Protection

The indole side chain of tryptophan is susceptible to modification during the final acid-mediated cleavage step. Carbocations generated from the cleavage of tBu-based side-chain protecting groups can alkylate the indole ring.[4][6] To prevent this, a "scavenger" such as dithioethane (DTE), thioanisole, or triisopropylsilane (TIS) is added to the TFA cleavage cocktail to quench these reactive species.[4][6][10]

For particularly sensitive sequences, an alternative is to use tryptophan with its indole nitrogen already protected, most commonly with a Boc group (i.e., Fmoc-Trp(Boc)-OH ). This provides robust protection against side reactions throughout the synthesis and cleavage.[4][10]

Representative Experimental Protocol

The following is a generalized protocol for a manual coupling step in Fmoc-SPPS.

-

Resin Preparation : Start with the peptide-resin in a suitable reaction vessel, having just completed the Fmoc deprotection step and subsequent washes with DMF. The resin should have free N-terminal amines.

-

Amino Acid Activation :

-

Using this compound : Dissolve 3-5 equivalents of this compound in DMF. No other activators are needed. The addition of HOBt (1 equivalent) has been recommended to increase reactivity in some cases.[7]

-

Using In-situ Activation (HBTU example) : In a separate vial, dissolve 3-5 equivalents of Fmoc-Trp-OH and 3-5 equivalents of HBTU in DMF. Add 6-10 equivalents of DIPEA. Allow to pre-activate for 3-8 minutes.[7]

-

-

Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to check for the presence of unreacted primary amines.[9] A negative result indicates complete coupling.

-

Washing : Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Quantitative Data on Coupling Efficiency

Direct quantitative comparisons of coupling kinetics for this compound are not prevalent in recent literature, as focus has shifted to more potent activation methods. Coupling efficiency is highly sequence-dependent and can be affected by steric hindrance and on-resin aggregation.[7] For "difficult" sequences, efficiencies can drop significantly, necessitating the use of stronger activators or specialized building blocks.

| Method / Condition | Typical Outcome | Reference |

| Standard Fmoc-SPPS | High efficiency for most sequences, but can be problematic for aggregation-prone peptides. | [11] |

| Difficult Sequences (Aggregation Prone) | May result in incomplete couplings and truncated peptide byproducts. | [9] |

| Use of Pseudoproline Dipeptide (Fmoc-Trp(Boc)-Thr(Psi(Me,Me)pro)-OH) | Can significantly improve synthesis, yielding crude product of high purity (e.g., 87% for PADRE epitope). | [9] |

| Microwave-Assisted SPPS | Can accelerate coupling reactions and improve efficiency, especially for bulky amino acids. | [12][13] |

This data highlights the continuous effort in the field to overcome coupling challenges, a driving factor for the development of activation methods that are more potent than the classical OSu esters.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Fmoc-Trp-OSu

For Immediate Release

[City, State] – In the intricate world of peptide synthesis and drug development, the purity and reactivity of building blocks are paramount. This technical guide offers an in-depth analysis of N-α-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu), a critical reagent for the incorporation of tryptophan residues. This document provides researchers, scientists, and professionals in drug development with essential data on its solubility and stability in various organic solvents, alongside detailed experimental protocols.

This compound, with a molecular formula of C₃₀H₂₅N₃O₆ and a molecular weight of 523.52, is a cornerstone for the synthesis of tryptophan-containing peptides.[1][2] The bulky Fmoc protecting group and the reactive N-hydroxysuccinimide (OSu) ester necessitate a thorough understanding of its behavior in solution to ensure optimal reaction conditions and minimize side products.

Quantitative Solubility Profile

The solubility of this compound is a critical factor for achieving efficient coupling in peptide synthesis. While specific quantitative data for this compound is not extensively published, the following table summarizes available information and provides estimated solubilities based on the known behavior of structurally related compounds like Fmoc-OSu and other Fmoc-protected amino acids. Polar aprotic solvents are generally the most effective for dissolving Fmoc-amino acid derivatives.[3]

| Solvent | Chemical Formula | Type | Reported/Estimated Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~25 mg/mL (estimated) | Commonly used in peptide synthesis; Fmoc-OSu is reported to be soluble at this concentration.[4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~20 mg/mL (estimated) | Another common solvent for peptide synthesis; Fmoc-OSu is reported to be soluble at this concentration.[4] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Good (qualitative) | Often used as a substitute for DMF. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Moderate (qualitative) | |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate (qualitative) | |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar Aprotic | Low to Moderate (qualitative) | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Polar Aprotic | Low (qualitative) | |

| Water | H₂O | Polar Protic | Very Low/Insoluble | The hydrophobic Fmoc group significantly reduces aqueous solubility. |

Note: The estimated solubilities are based on data for Fmoc-OSu and the general solubility trends of Fmoc-protected amino acids. Experimental verification is highly recommended for specific applications.

Stability and Degradation Pathways

The stability of this compound is influenced by several factors, including the solvent, temperature, and the presence of nucleophiles, particularly water and bases.

Hydrolytic Stability: As an active ester, this compound is susceptible to hydrolysis, which cleaves the OSu group, yielding Fmoc-Trp-OH and N-hydroxysuccinimide. The rate of hydrolysis is dependent on the water content of the solvent. Therefore, the use of anhydrous solvents is crucial to maintain the integrity of the reagent.

Stability in Protic vs. Aprotic Solvents: In protic solvents, especially in the presence of bases, the stability of the active ester is significantly reduced. Aprotic solvents, such as DMF and DMSO, are preferred for dissolving and reacting this compound.

Thermal Stability: While generally stable at room temperature when stored under anhydrous conditions, prolonged exposure to elevated temperatures can lead to degradation. Notably, the Fmoc group itself can be cleaved at high temperatures (e.g., 120°C in DMSO) even in the absence of a strong base.[5][6]

Base-Induced Degradation: The Fmoc group is notoriously labile to basic conditions. The presence of amines, including residual dimethylamine in DMF, can lead to premature deprotection.[7] The standard method for Fmoc removal involves treatment with a solution of piperidine in DMF.[8]

Tryptophan Side Chain Oxidation: The indole side chain of tryptophan is susceptible to oxidation, which can lead to a variety of degradation products.[9] This degradation can be initiated by light, air, and certain reagents. While the primary focus of this guide is the stability of the this compound conjugate, it is important for researchers to be aware of the potential for side-chain modification during peptide synthesis and handling.

The following diagram illustrates the primary degradation pathways for this compound:

Experimental Protocols

Protocol for Determining the Solubility of this compound (Gravimetric Method)

This protocol provides a standardized method for quantitatively determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Micropipettes

-

Pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent.

-

Tightly cap the vial and vortex thoroughly.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Transfer the supernatant to a pre-weighed vial.

-

Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight is achieved.

-

-

Calculation:

-

Determine the weight of the dissolved this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol for Assessing the Stability of this compound (HPLC Method)

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

HPLC system with a UV detector

-

Analytical balance and volumetric flasks

-

Thermostatic chamber

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration in the anhydrous solvent of interest.

-

-

Incubation:

-

Store aliquots of the solution in sealed vials under controlled temperature and light conditions.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from an aliquot.

-

Dilute the sample to an appropriate concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Monitor the peak area of the intact this compound and any degradation products. The detection wavelength is typically around 257 nm for the Fmoc group.[4]

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time to determine its stability profile in the chosen solvent.

-

The following diagram illustrates the experimental workflow for assessing the solubility and stability of this compound.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its effective use in peptide synthesis. The data and protocols presented in this guide are intended to empower researchers to optimize their synthetic strategies, leading to higher yields and purities of tryptophan-containing peptides. As with any reactive chemical, it is strongly recommended that individual laboratories perform their own assessments under their specific experimental conditions.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C30H25N3O6 | CID 51340601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chimia.ch [chimia.ch]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. 174080-12-7|Fmoc-D-Trp-OSu|BLD Pharm [bldpharm.com]

Spectroscopic and Synthetic Profile of Fmoc-Trp-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester (Fmoc-Trp-OSu). This activated amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), enabling the efficient incorporation of tryptophan residues into peptide chains. This document details its spectroscopic characteristics (NMR, IR, and Mass Spectrometry), along with protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while extensive data is available for the parent compound, Fmoc-Trp-OH, specific experimental data for the OSu ester is less commonly published. The data presented here is a combination of expected values based on the structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables outline the expected chemical shifts for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.15 | d | Indole N-H |

| ~7.80 | d | 2H, Fmoc |

| ~7.65 | d | 2H, Fmoc |

| ~7.55 | d | 1H, Indole |

| ~7.40 | t | 2H, Fmoc |

| ~7.30 | t | 2H, Fmoc |

| ~7.20 | d | 1H, Indole |

| ~7.10 | t | 1H, Indole |

| ~7.00 | t | 1H, Indole |

| ~5.50 | d | α-NH |

| ~4.80 | m | α-CH |

| ~4.40 | d | Fmoc-CH₂ |

| ~4.25 | t | Fmoc-CH |

| ~3.40 | m | β-CH₂ |

| ~2.80 | s | 4H, Succinimide CH₂ |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carboxylic Acid Carbonyl |

| ~169 | Succinimide Carbonyls |

| ~156 | Fmoc Carbonyl |

| ~144 | 2C, Fmoc (quaternary) |

| ~141 | 2C, Fmoc (quaternary) |

| ~136 | Indole (quaternary) |

| ~128 | 2C, Fmoc |

| ~127.5 | 2C, Fmoc |

| ~127 | Indole |

| ~125 | 2C, Fmoc |

| ~124 | Indole |

| ~121 | Indole |

| ~119 | Indole |

| ~118 | Indole |

| ~111 | Indole |

| ~110 | Indole (quaternary) |

| ~66 | Fmoc-CH₂ |

| ~54 | α-CH |

| ~47 | Fmoc-CH |

| ~28 | β-CH |

| ~25.5 | Succinimide CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretch (Indole) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1815, ~1785 | Strong | C=O stretch (Succinimide anhydride) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Urethane) |

| ~1530 | Strong | N-H bend (Amide II) |

| ~1450 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~740 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a common technique.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₀H₂₅N₃O₆ |

| Molecular Weight | 523.54 g/mol |

| Monoisotopic Mass | 523.1743 Da[1] |

| Expected [M+H]⁺ | 524.1822 |

| Expected [M+Na]⁺ | 546.1641 |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved by reacting Fmoc-Trp-OH with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

Fmoc-L-Tryptophan (Fmoc-Trp-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexanes

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Fmoc-Trp-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to yield this compound as a white solid.

Spectroscopic Characterization Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters to note include the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The resulting spectrum will show the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

References

The Pivotal Role of the OSu Leaving Group in Fmoc-Trp-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of the N-hydroxysuccinimide (OSu) leaving group in the widely used amino acid derivative, Fmoc-Trp-OSu. Primarily utilized in solid-phase peptide synthesis (SPPS), the strategic incorporation of the OSu moiety is fundamental to the efficient and controlled assembly of tryptophan-containing peptides. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and relevant biological context for professionals engaged in peptide chemistry and drug development.

Core Concepts: Activation and the Role of the OSu Leaving Group

In peptide synthesis, the formation of a stable amide bond between the carboxyl group of one amino acid and the amino group of another is the fundamental step. However, the direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. To overcome this, the carboxyl group must be "activated" to increase its electrophilicity.

This compound is an N-terminally protected, C-terminally activated form of the amino acid tryptophan.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the α-amino group of tryptophan, preventing it from participating in unwanted side reactions during the coupling process. Its removal is typically achieved using a mild base, such as piperidine.

-

OSu (N-hydroxysuccinimidyl) Ester: The carboxyl group of Fmoc-tryptophan is esterified with N-hydroxysuccinimide (NHS). The resulting OSu group is an excellent leaving group due to the electron-withdrawing nature and the stability of the resulting N-hydroxysuccinimide anion. This activation renders the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of the growing peptide chain.[1]

The reaction mechanism involves the nucleophilic acyl substitution where the amino group of the resin-bound peptide attacks the activated carbonyl carbon of this compound. The tetrahedral intermediate then collapses, leading to the formation of a new peptide bond and the departure of the stable N-hydroxysuccinimide leaving group.

Quantitative Data on Coupling Reagents

Table 1: Comparative Performance of Common Coupling Reagents in SPPS

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Advantages & Disadvantages |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | High reactivity and efficiency, suitable for hindered amino acids. More expensive. |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Widely used, efficient, and cost-effective. |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar to HATU in efficiency, often a more cost-effective alternative. |

| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Good for sterically hindered couplings, though byproducts can be difficult to remove. |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Variable | Cost-effective, but can lead to the formation of a urea byproduct and higher racemization risk. |

Note: The data presented is a compilation of representative values from various studies and application notes. Actual results can vary depending on the specific peptide sequence, solid support, and reaction conditions.

The use of pre-activated esters like this compound can offer advantages in terms of convenience and potentially reduced side reactions compared to some in-situ activation methods, as the activating agent is already incorporated.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.

Materials and Reagents

-

This compound

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amide, Wang resin for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

-

Kaiser test kit (for monitoring coupling completion)

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for a single coupling cycle using this compound.

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading capacity) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

-

-

Final Deprotection and Cleavage:

-

After the final coupling cycle, perform a final Fmoc deprotection (step 2).

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Visualization of Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

Signaling Pathway: α-Conotoxin Vc1.1 Modulation of Neuronal Receptors

Tryptophan-containing peptides, such as the α-conotoxin Vc1.1, exhibit significant biological activity. These peptides are often synthesized using Fmoc-protected amino acids like this compound. α-Conotoxin Vc1.1 is known to target and inhibit nicotinic acetylcholine receptors (nAChRs) and can also modulate GABA-B receptors, which in turn affects voltage-gated calcium channels, leading to analgesic effects.

Conclusion

The N-hydroxysuccinimide ester in this compound plays a crucial role as a highly efficient leaving group, enabling the facile formation of peptide bonds in solid-phase peptide synthesis. This activation strategy, combined with the orthogonal Fmoc protection, provides a robust and widely adopted method for the synthesis of tryptophan-containing peptides. The understanding of these chemical principles, coupled with optimized experimental protocols, is essential for researchers in the development of novel peptide-based therapeutics and research tools. The biological significance of such peptides is exemplified by conotoxins, which modulate key signaling pathways in the nervous system, highlighting the importance of efficient synthetic strategies for their production and study.

References

A Beginner's Guide to Fmoc-Trp-OSu in Peptide Chemistry: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone methodology for this endeavor, and the choice of protecting groups is a critical determinant of success. For the incorporation of tryptophan, a residue notoriously susceptible to side reactions, N-α-9-fluorenylmethyloxycarbonyl-L-tryptophan N-succinimidyl ester (Fmoc-Trp-OSu) and its derivatives are indispensable reagents. This technical guide provides a comprehensive overview of this compound for beginners, detailing its properties, applications, and protocols for its effective use in SPPS, with a special focus on mitigating common side reactions.

The Chemistry of this compound

This compound is an activated ester of Fmoc-protected tryptophan. The Fmoc group provides temporary protection of the alpha-amino group, which is stable under acidic conditions but readily cleaved by a mild base, typically piperidine. This orthogonality is a key advantage of the Fmoc strategy in SPPS. The succinimidyl ester (OSu) group is a good leaving group, facilitating the efficient formation of a peptide bond with the free amine of the growing peptide chain on the solid support.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C30H25N3O6 |

| Molecular Weight | 523.52 g/mol |

| CAS Number | 84771-20-0 |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |

The Challenge of Tryptophan in Peptide Synthesis

The indole side chain of tryptophan is electron-rich, making it highly susceptible to oxidation and electrophilic attack, particularly during the final cleavage step from the resin, which is typically performed under strong acidic conditions (e.g., with trifluoroacetic acid - TFA). Carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl from Boc groups) or from the resin linker itself can alkylate the indole ring, leading to difficult-to-remove impurities.[1]

Another significant side reaction is the modification of the tryptophan indole ring by sulfonyl-based protecting groups, such as Pmc or Pbf, which are commonly used for arginine side-chain protection.[2][3][4] These groups can be transferred to the tryptophan residue during acidolysis.

To circumvent these issues, protection of the indole nitrogen is highly recommended. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. Therefore, while this compound (with an unprotected indole) can be used, Fmoc-Trp(Boc)-OH is the preferred building block for the synthesis of tryptophan-containing peptides. The use of Fmoc-Trp(Boc)-OH has been shown to significantly minimize side reactions, resulting in purer crude peptides and higher overall yields.[3][4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Cycle for Tryptophan Incorporation

The following is a generalized protocol for the manual incorporation of a tryptophan residue using Fmoc-Trp(Boc)-OH in an Fmoc-based SPPS workflow.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-Trp(Boc)-OH

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and HOBt.

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

The swelling solvent is drained.

-

The 20% piperidine in DMF solution is added to the resin.

-

The reaction is agitated for 5-10 minutes.

-

The deprotection solution is drained.

-

A second treatment with 20% piperidine in DMF is performed for 10-15 minutes.

-

The resin is thoroughly washed with DMF (5-7 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 eq.), and HOBt (3-5 eq.) in a minimal amount of DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

-

Washing: The resin is washed thoroughly with DMF, DCM, and IPA to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. Due to the sensitivity of the tryptophan indole ring, the composition of the cleavage cocktail is crucial.

Table 2: Recommended Cleavage Cocktails for Tryptophan-Containing Peptides

| Reagent Cocktail | Composition (v/v) | Scavengers & Their Role | When to Use |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT: Act as carbocation scavengers to prevent alkylation of tryptophan. EDT also helps in removing trityl groups from cysteine.[5] | A robust, general-purpose cocktail for peptides containing multiple sensitive residues including Trp, Cys, and Met.[5] |

| TFA/TIS/Water | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | TIS: A very effective carbocation scavenger. | Commonly used for peptides synthesized with Fmoc-Trp(Boc)-OH, where the risk of side reactions is already minimized. |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Thioanisole, EDT, Anisole: A combination of scavengers to protect against various electrophilic species. | Particularly recommended for peptides containing Arg(Pmc/Pbf) to minimize sulfonyl group transfer to tryptophan.[5] |

General Cleavage Protocol:

-

The fully synthesized peptide-resin is washed with DCM and dried under vacuum.

-

The appropriate cleavage cocktail is added to the resin (typically 10 mL per gram of resin).

-

The mixture is gently agitated at room temperature for 2-4 hours.

-

The resin is filtered, and the filtrate containing the cleaved peptide is collected.

-

The resin is washed with a small amount of fresh TFA.

-

The combined filtrates are concentrated (e.g., by rotary evaporation or a stream of nitrogen).

-

The crude peptide is precipitated by adding cold diethyl ether.

-

The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.

Managing Tryptophan Side Reactions

The primary strategy to avoid tryptophan side reactions is the use of the Boc protecting group on the indole nitrogen.

The Boc group on the indole nitrogen is stable throughout the SPPS cycles but is cleaved during the final TFA treatment. The mechanism of its removal involves the formation of an intermediate carbamic acid, which temporarily shields the indole ring from electrophilic attack. This intermediate then decarboxylates to yield the unprotected tryptophan residue.[3]

Conclusion

The successful incorporation of tryptophan into synthetic peptides using Fmoc chemistry is readily achievable with a proper understanding of the potential side reactions and the strategies to mitigate them. While this compound is a viable reagent, the use of Fmoc-Trp(Boc)-OH is strongly recommended for beginners and seasoned peptide chemists alike to ensure higher yields and purity of the final peptide product. The judicious selection of a cleavage cocktail containing appropriate scavengers is also a critical step in obtaining a high-quality tryptophan-containing peptide. By following the protocols and understanding the principles outlined in this guide, researchers can confidently approach the synthesis of these important biomolecules.

References

A Technical Guide to Tryptophan Incorporation Using Fmoc-Trp-OSu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of utilizing Nα-Fmoc-protected tryptophan derivatives, specifically Fmoc-Trp-OSu and its more advantageous counterpart, Fmoc-Trp(Boc)-OH, for the incorporation of tryptophan into synthetic peptides. This document details the chemistry, experimental protocols, potential side reactions, and strategies for successful tryptophan incorporation in solid-phase peptide synthesis (SPPS).

Core Principles of Fmoc-Based Tryptophan Incorporation

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS due to its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This allows for an orthogonal protection strategy where acid-labile protecting groups are used for the amino acid side chains.

The incorporation of tryptophan presents a unique set of challenges due to the susceptibility of its indole side chain to modification under the acidic conditions of the final cleavage step from the solid support. To circumvent these side reactions, the use of a secondary protecting group on the indole nitrogen is highly recommended. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. Therefore, while this compound can be used to introduce the Fmoc protecting group to the alpha-amino group of tryptophan, for direct use in SPPS, Fmoc-Trp(Boc)-OH is the preferred building block .

The use of Fmoc-Trp(Boc)-OH minimizes side reactions during peptide synthesis and cleavage, leading to purer crude peptides in higher yields.[1] This derivative is particularly crucial for the synthesis of peptides containing both arginine and tryptophan.[1]

Data Presentation: Physicochemical Properties

A clear understanding of the physicochemical properties of the tryptophan building blocks is essential for their proper handling and use in synthesis.

| Property | Fmoc-D-Trp-OH | Fmoc-D-Trp(Boc)-OH |

| Molecular Formula | C₂₆H₂₂N₂O₄ | C₃₁H₃₀N₂O₆ |

| Molecular Weight | 426.46 g/mol | 526.58 g/mol |

| CAS Number | 86123-11-7 | 163619-04-3 |

| Appearance | White to off-white powder | White to slight yellow to beige powder |

| Melting Point | 182-185 °C | 86 - 92°C (Decomposes) |

| Solubility | Soluble in DMSO (≥100 mg/mL) | Clearly soluble (1 mmole in 2 ml DMF) |

| Storage Temperature | 2-8°C | 2-8°C or 15-25°C |

| Data sourced from BenchChem.[2] |

Experimental Protocols

The following protocols outline the key steps for the incorporation of tryptophan using Fmoc-Trp(Boc)-OH in manual Fmoc-SPPS.

Resin Swelling

-

Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30-60 minutes with occasional agitation.

-

Drain the DMF from the swollen resin.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 3 minutes and then drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Fmoc-Trp(Boc)-OH Coupling

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture by allowing it to stand for 15-20 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature to ensure complete coupling.

-

After the coupling reaction is complete, drain the solution and wash the resin with DMF to remove any unreacted reagents.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail. A common cocktail for peptides containing tryptophan is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers (phenol, thioanisole, EDT) are crucial for protecting the tryptophan indole side chain from alkylation by cationic species generated during cleavage.

-

Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Potential Side Reactions and Mitigation Strategies

The incorporation of tryptophan can be accompanied by specific side reactions. Understanding and mitigating these is critical for obtaining a high-purity final product.

| Side Reaction | Description | Prevention and Mitigation Strategies |

| Alkylation of the Indole Ring | During the final TFA cleavage, carbocations generated from side-chain protecting groups or the resin linker can alkylate the nucleophilic indole ring of tryptophan. | Use of a cleavage cocktail containing scavengers such as triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and water is essential. The use of Fmoc-Trp(Boc)-OH provides protection to the indole nitrogen. |

| Oxidation of the Indole Ring | The indole ring is susceptible to oxidation, which can occur during synthesis or handling. | Minimize exposure to air and light. Degas solvents where necessary. Store Fmoc-Trp(Boc)-OH under inert gas. |

| Acid-catalyzed Degradation | Prolonged exposure to strong acids during cleavage can lead to degradation of the indole side chain. | Minimize the cleavage time to the minimum required for complete deprotection and cleavage. |

| Incomplete Coupling | The bulky nature of the Fmoc-Trp(Boc)-OH can sometimes lead to incomplete coupling, resulting in deletion sequences. | Use a higher excess of the amino acid and coupling reagents. Increase the coupling time or perform a double coupling. Monitor coupling completion using a ninhydrin test. |

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the incorporation of tryptophan using Fmoc-Trp(Boc)-OH in SPPS.

Caption: Workflow of Fmoc-SPPS for Tryptophan Incorporation.

Caption: Prevention of Tryptophan Side Reactions During Cleavage.

References

Core Tenets of Fmoc-L-Tryptophan-OSu in Modern Peptide Chemistry

An In-depth Technical Guide to Fmoc-L-Tryptophan-OSu: Properties, Synthesis, and Applications

Fmoc-L-Trp-OSu, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan N-hydroxysuccinimide ester, is a pivotal reagent in the field of synthetic peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). As a derivative of the essential amino acid L-tryptophan, its strategic application enables the precise, stepwise assembly of peptide chains. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino function is fundamental to its utility, offering a base-labile protecting strategy that is orthogonal to the acid-labile side-chain protecting groups commonly employed in peptide synthesis. This allows for the selective deprotection and elongation of the peptide chain under mild conditions, which is especially crucial for preserving the integrity of sensitive residues like tryptophan.

This technical guide provides a comprehensive overview of the physicochemical properties of Fmoc-L-Trp-OSu, detailed experimental protocols for its use in solid-phase peptide synthesis, and a discussion of its role in the development of peptide-based therapeutics.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of Fmoc-L-Trp-OSu and quantitative parameters for a representative solid-phase synthesis of a peptide containing a tryptophan residue.

| Identifier | Value |

| Compound Name | Fmoc-L-Trp-OSu |

| Synonyms | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-tryptophan succinimidyl ester, Fmoc-L-Tryptophan N-hydroxysuccinimide ester |

| CAS Number | 84771-20-0[1][2] |

| Molecular Formula | C₃₀H₂₅N₃O₆[1][2] |

| Molecular Weight | 523.52 g/mol [1][3] |

| Parameter | Value |

| Resin Type | Rink Amide AM or MBHA resin |

| Synthesis Scale | 60 mmol |

| Crude Peptide Yield | 78.8% |

| Overall Yield after Purification | 25.4% |

| Purity after HPLC | > 98% |

Experimental Protocols

The following protocols provide a detailed methodology for the use of Fmoc-L-Trp-OSu in manual solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

-

Place the desired resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for 30-60 minutes with gentle agitation at room temperature.

-

After swelling, drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).

Protocol 2: Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

Step 1: Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swelled and washed resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Step 2: Coupling of Fmoc-L-Trp-OSu

-

Prepare a solution of Fmoc-L-Trp-OSu (typically 1.5-3 equivalents relative to the resin loading capacity) in DMF. For tryptophan, it is often beneficial to include a scavenger like triisopropylsilane (TIS) in the cleavage cocktail later on to prevent side reactions.

-

Add the Fmoc-L-Trp-OSu solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling reaction can be monitored for completion using a qualitative ninhydrin test. A blue or purple color indicates an incomplete reaction, in which case the coupling step should be repeated.

-

Once the coupling is complete (indicated by a negative ninhydrin test), drain the coupling solution.

-

Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 3: Cleavage and Deprotection of the Final Peptide

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a vacuum.

-

Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and then decant the ether.

-

Wash the peptide pellet with cold ether two more times and dry it under a vacuum.

Protocol 4: Peptide Purification

The crude peptide is purified to a high degree of homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in the application of Fmoc-L-Trp-OSu.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Fmoc-L-Trp-OSu.

Caption: Mechanism of this compound Coupling in Peptide Synthesis.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Tryptophan

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted methodology due to its mild reaction conditions and compatibility with a diverse range of amino acids.[1][2] This document provides a detailed protocol for the incorporation of tryptophan using Fmoc-protected derivatives in SPPS. Tryptophan, with its nucleophilic indole side chain, requires careful consideration to prevent undesirable side reactions during synthesis.[3] The use of a side-chain protecting group, such as tert-butyloxycarbonyl (Boc), on the indole nitrogen of tryptophan is highly recommended to minimize side reactions and obtain a purer final product.[4]

Key Advantages of the Fmoc Strategy in SPPS:

-

Mild Deprotection Conditions: The Fmoc group is cleaved under basic conditions, typically with piperidine, which preserves acid-labile side-chain protecting groups.[1][][6]

-

Reduced Side Reactions: The gentle deprotection conditions minimize side reactions that can occur with harsher acidic methods.[]

-

Orthogonality: The Fmoc group's base lability is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), allowing for selective deprotection.[3][]

-

High Yield and Purity: The efficiency of the Fmoc strategy generally leads to high coupling yields and cleaner crude peptides.[4][]

-

Automation Compatibility: The process is well-suited for automated peptide synthesizers.[7]

Experimental Protocols

This section outlines the detailed methodology for the incorporation of Fmoc-Trp(Boc)-OH into a growing peptide chain on a solid support.

Materials and Reagents:

-

Fmoc-protected amino acids (including Fmoc-Trp(Boc)-OH)

-

SPPS-grade resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HCTU, HATU, TBTU)

-

Scavengers for cleavage (e.g., triisopropylsilane (TIPS), water, 1,2-ethanedithiol (EDT))

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Diethyl ether

Table 1: Reagent Concentrations and Volumes for a 0.1 mmol Scale Synthesis

| Reagent/Solvent | Purpose | Concentration | Volume/Amount |

| Fmoc-Trp(Boc)-OH | Amino acid to be coupled | - | 5 equivalents |

| HCTU | Coupling agent | - | 4.5 equivalents |

| DIPEA | Base for activation | 20% in DMF | 2 x resin volume |

| 20% Piperidine in DMF | Fmoc deprotection | 20% (v/v) | 5-8 mL |

| DMF | Washing and solvent | - | As needed |

| DCM | Washing and solvent | - | As needed |

| TFA Cleavage Cocktail | Cleavage and deprotection | 95% TFA, 2.5% H₂O, 2.5% TIPS | 10 mL/g resin |

Protocol 1: Resin Swelling and Preparation

-

Place the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[8]

-

Add DMF to the resin and allow it to swell for at least 1 hour at room temperature.[8]

-

After swelling, drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.[8]

-

Agitate the mixture for 3-7 minutes. Some protocols may suggest a second treatment with the piperidine solution.[8]

-

Drain the piperidine solution.

-

Thoroughly wash the resin with DMF (5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]

Protocol 3: Fmoc-Trp(Boc)-OH Coupling

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (5 equivalents) and a coupling agent such as HCTU (4.5 equivalents) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 4: Final Cleavage and Deprotection

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. For peptides containing tryptophan, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIPS. The scavengers are crucial to prevent the reattachment of cationic species to sensitive residues like tryptophan.[3][9]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-